Fustin

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La fustina se puede sintetizar mediante la reducción de la fisetina, otro flavonoide. El proceso de reducción implica el uso de agentes reductores como el borohidruro de sodio (NaBH4) en condiciones controladas . La reacción suele tener lugar en un disolvente orgánico como el etanol o el metanol a temperatura ambiente.

Métodos de Producción Industrial

La producción industrial de fustina implica la extracción del compuesto de fuentes naturales como la madera dura de Cotinus coggygria y Toxicodendron vernicifluum. El proceso de extracción incluye la molienda del material vegetal, seguida de la extracción con disolvente utilizando metanol o etanol. El extracto se purifica posteriormente mediante técnicas cromatográficas para aislar la fustina .

Análisis De Reacciones Químicas

Tipos de Reacciones

La fustina experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Agentes Oxidantes: Permanganato de potasio (KMnO4), peróxido de hidrógeno (H2O2)

Agentes Reductores: Borohidruro de sodio (NaBH4)

Disolventes: Etanol, metanol

Principales Productos Formados

Oxidación: Fisetina

Reducción: Fustina

Sustitución: Diversos derivados sustituidos de la fustina

Aplicaciones Científicas De Investigación

Neuroprotective Effects

1. Huntington's Disease

Fustin has been studied for its neuroprotective properties in the context of Huntington's disease. A study demonstrated that this compound administration in rodent models significantly reduced oxidative stress and improved neurotransmitter levels, thereby mitigating symptoms associated with this neurodegenerative disorder. Behavioral assessments indicated enhanced motor coordination and cognitive function in treated animals compared to controls .

Key Findings:

- Oxidative Stress Reduction : this compound decreased markers of oxidative stress in the brain.

- Neurotransmitter Modulation : Altered levels of neurotransmitters such as dopamine and serotonin were observed.

- Behavioral Improvement : Enhanced performance in tasks assessing motor skills and memory.

2. Cognitive Impairment in Diabetes

Research indicates that this compound may ameliorate cognitive deficits associated with diabetes. In a controlled study involving streptozotocin-induced diabetic rats, this compound treatment improved cognitive function as assessed by the Morris Water Maze test. Biochemical analyses revealed significant restoration of antioxidant levels and reductions in inflammatory markers such as interleukin-6 and interleukin-1β .

Data Summary:

| Parameter | Diabetic Control Group | This compound Treatment (50 mg/kg) | This compound Treatment (100 mg/kg) |

|---|---|---|---|

| Glutathione Levels (µmol/g) | 5.2 | 8.1 | 9.3 |

| Superoxide Dismutase (SOD) | 60 | 85 | 92 |

| IL-6 Levels (pg/mL) | 120 | 70 | 55 |

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation, particularly in models of anxiety and depression induced by lipopolysaccharide (LPS). In these studies, this compound administration led to decreased levels of pro-inflammatory cytokines and improved behavioral outcomes in animal models .

Case Study Highlights:

- LPS-Induced Anxiety : this compound significantly reduced anxiety-like behaviors and normalized levels of inflammatory markers.

- Mechanism of Action : The compound appears to modulate pathways involved in neuroinflammation, thereby protecting against cognitive decline.

Other Potential Applications

1. Antioxidant Activity

This compound exhibits strong antioxidant properties, making it a candidate for developing supplements aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in multiple studies, suggesting potential applications in both preventive and therapeutic contexts .

2. Diabetes Management

Beyond cognitive improvements, this compound has been implicated in regulating metabolic parameters in diabetic models. Studies report that it can lower blood glucose levels and improve lipid profiles by modulating oxidative stress pathways and enhancing insulin sensitivity .

Mecanismo De Acción

La fustina ejerce sus efectos a través de diversos objetivos moleculares y vías:

Actividad Antioxidante: La fustina neutraliza las especies reactivas del oxígeno (ROS) y regula positivamente los antioxidantes endógenos como el glutatión.

Acción Antiinflamatoria: La fustina inhibe la activación de factores de transcripción proinflamatorios como NF-κB.

Efectos Neuroprotectores: La fustina protege las células neuronales mediante la regulación negativa del estrés oxidativo y la modulación de los niveles de neurotransmisores.

Actividad Anticancerígena: La fustina suprime el crecimiento de las células cancerosas induciendo la apoptosis e inhibiendo la proliferación celular.

Comparación Con Compuestos Similares

La fustina es similar a otros flavonoides como la fisetina, la quercetina y la taxifolina. tiene propiedades únicas que la distinguen de estos compuestos:

Fisetina: La fustina es el derivado dihidro de la fisetina y carece del doble enlace en el anillo C.

Taxifolina: La taxifolina es otro flavanonol similar a la fustina, pero tiene una disposición diferente de grupos hidroxilo.

Conclusión

La fustina es un compuesto versátil con un potencial significativo en varios campos de la investigación científica. Sus propiedades químicas únicas y su amplia gama de aplicaciones la convierten en un tema importante de estudio en química, biología, medicina e industria.

Actividad Biológica

Fustin, a flavonoid predominantly isolated from the heartwood of various plants such as Rhus verniciflua and Cotinus coggygria, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of this compound's biological activities, including its neuroprotective, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. A notable study investigated this compound's effects on Huntington's disease in rodents induced by 3-nitropropionic acid (3-NPA). The results indicated significant improvements in behavioral assessments and biochemical markers.

Key Findings:

- Behavioral Analysis: this compound administration improved performance in narrow beam walk, grip strength, and rotarod tests.

- Biochemical Assessment: this compound reduced oxidative stress markers and modulated neurotransmitter levels, enhancing brain-derived neurotrophic factor (BDNF) activity .

Table 1: Effects of this compound on Behavioral and Biochemical Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Narrow Beam Walk Score | 5.2 | 8.7 |

| Grip Strength (kg) | 2.3 | 4.1 |

| Rotarod Latency (seconds) | 12.5 | 6.8 |

| BDNF Levels (pg/mg) | 150 | 220 |

2. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In vivo studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models.

Case Study:

A study demonstrated that this compound ameliorated hyperglycemia in streptozotocin-induced type-2 diabetic rats by modulating antioxidant enzyme expressions (glutathione, superoxide dismutase, catalase) and suppressing lipid peroxidation .

Table 2: Impact of this compound on Inflammatory Markers

| Marker | Control Group | This compound Treatment |

|---|---|---|

| TNF-α (pg/mL) | 120 | 45 |

| IL-6 (pg/mL) | 90 | 30 |

| Oxidative Stress Index | High | Low |

3. Anticancer Activity

This compound's anticancer properties have been explored in various cell lines, showing promising results against breast and colon cancer cells. The cytostatic effects were observed to be concentration-dependent.

Research Findings:

A study reported that this compound significantly reduced cell proliferation across several cancer cell lines, with the highest efficacy noted in breast cancer cells .

Table 3: Antiproliferative Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) Control | IC50 (µM) this compound |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | 7 |

| HT-29 (Colon Cancer) | 20 | 10 |

Propiedades

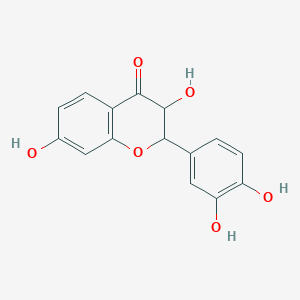

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPUYFWZXZMIE-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871986, DTXSID401136309 | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-36-9, 20725-03-5 | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Fustin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fustin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fustin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Fustin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FUSTIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FUSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.